molecular formula C17H15NO2 B1214194 Inicarone CAS No. 39178-37-5

Inicarone

Número de catálogo: B1214194
Número CAS: 39178-37-5
Peso molecular: 265.31 g/mol
Clave InChI: FMDGBNOKORNXFS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Inicarone: es un compuesto químico con la fórmula molecular C17H15NO2 . Es conocido por sus propiedades fibrinolíticas, lo que significa que puede descomponer la fibrina, una proteína involucrada en la coagulación de la sangre.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Inicarone se puede sintetizar a través de un proceso de varios pasos que implica la reacción de 2-isopropilbenzofurano con 4-piridil cetona . La reacción típicamente requiere un catalizador y condiciones de reacción específicas para garantizar que se obtenga el producto deseado .

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto a menudo incluye el uso de reactores de alta presión y técnicas de purificación avanzadas para aislar el compuesto .

Análisis De Reacciones Químicas

Cyclization of Carboxylic Acids

  • Example : 3-Arylpropionic acids undergo acid-catalyzed cyclization (e.g., H<sub>2</sub>SO<sub>4</sub>, polyphosphoric acid) to form 1-indanones (e.g., 18 , Scheme 7) .

  • Mechanism : Intramolecular Friedel-Crafts acylation forms the indanone core.

  • Yield : 60–90% under optimized conditions .

Friedel-Crafts Alkylation/Acylation

  • Catalysts : NbCl<sub>5</sub> enables Friedel-Crafts reactions between 3,3-dimethylacrylic acid (19 ) and aromatic substrates to yield substituted 1-indanones (22 ) .

  • Conditions : Varying substituents on the aromatic ring modulates reactivity and yield (0–78%) .

Photochemical Routes

  • Key Reaction : UV irradiation of ketone 149 produces 1-indanone 150 in 94% yield via [2+2] cycloaddition .

Reactivity and Functionalization

Indanones participate in:

Reduction and Oxidation

  • Hydrogenation : Pd/C-catalyzed hydrogenation of unsaturated indanones (e.g., 23→24 ) precedes cyclization to saturated derivatives (e.g., 25 ) .

  • Oxidation : Silica particles induce redox reactions in thiol-containing biomolecules (S-H → S-S) , suggesting potential for similar oxidative transformations in indanones.

Nucleophilic Substitution

  • Example : Azetidinium ion intermediates (e.g., 19 ) react with nucleophiles (e.g., indolphenol 16 ) to form alkylated products (e.g., cediranib 18 ) via first-order kinetics .

Kinetic and Mechanistic Insights

ParameterCediranib Synthesis Silica-Mediated Oxidation
Rate Law First-order (azetidinium formation)Second-order (thiol-to-disulfide)
Catalyst/Reagent Solvent/base optimizationSilica surface radicals (silyloxy)
Yield Enhancement 20–30% via solvent tuning Up to 95% conversion

Recommendations for Further Study

  • Compound Verification : Confirm the IUPAC name or CAS registry number of "Inicarone" to resolve nomenclature ambiguity.

  • Experimental Probes :

    • Spectroscopy : Use NMR/MS to characterize reaction intermediates.

    • Kinetics : Apply stopped-flow techniques for fast reactions (e.g., radical-mediated pathways) .

  • Computational Modeling : Employ molecular dynamics (e.g., reaction path Hamiltonian) to predict reactivity .

Aplicaciones Científicas De Investigación

Fibrinolytic Activity

Inicarone has been identified as a potent fibrinolytic agent. Research indicates that it can inhibit platelet aggregation and adhesion, which are crucial factors in thrombus formation. In animal studies, this compound demonstrated significant effects on reducing platelet activity, suggesting a potential role in preventing thrombotic events .

Cancer Therapy

The role of this compound in cancer treatment has been explored, particularly concerning its effects on metastasis. A study involving Lewis lung carcinoma indicated that this compound did not enhance survival rates or prevent metastasis when administered alone or in combination with other drugs like cyclophosphamide . In fact, it was found to overshadow the antimetastatic effects of other agents like nocodazole, leading to an increase in metastases .

Case Studies and Findings

StudyObjectiveFindings
PubMed Study on Lewis Lung CarcinomaInvestigate the effects of this compound on metastasisThis compound did not prolong survival or inhibit tumor growth; increased lung metastases when combined with nocodazole .
Anti-Thrombotic EffectsAssess platelet aggregation inhibitionThis compound inhibited platelet adhesion and aggregation significantly in animal models .

Implications for Future Research

The findings regarding this compound's ineffectiveness as an antimetastatic agent raise questions about its utility in cancer therapy. While its fibrinolytic properties are promising, further studies are needed to clarify its role and optimize its use in clinical settings. Additionally, understanding the mechanisms behind its interactions with other therapeutic agents could provide insights into designing better treatment protocols.

Mecanismo De Acción

Inicarone ejerce sus efectos al dirigirse a la fibrina, una proteína involucrada en la coagulación de la sangre. Se une a la fibrina y promueve su descomposición, evitando así la formación de coágulos sanguíneos. Las vías moleculares involucradas incluyen la activación del plasminógeno a plasmina , una enzima que degrada la fibrina .

Comparación Con Compuestos Similares

Compuestos similares:

    Estreptoquinasa: Otro agente fibrinolítico utilizado en el tratamiento de trastornos trombóticos.

    Uroquinasa: Una enzima fibrinolítica que convierte el plasminógeno en plasmina.

    Activador del plasminógeno tisular (tPA): Una proteína involucrada en la descomposición de los coágulos sanguíneos.

Singularidad de Inicarone: this compound es único debido a su estructura química específica, que le permite dirigirse a la fibrina con alta afinidad. Esto lo convierte en un potente agente fibrinolítico con posibles ventajas sobre otros compuestos en términos de eficacia y especificidad .

Actividad Biológica

Inicarone is a compound that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and cancer therapy. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound, chemically known as 2-[(2,3-dihydro-1H-inden-5-yl)carbonyl]-3-methyl-4(3H)-quinazolinone, exhibits a unique molecular structure that contributes to its biological effects. Its properties enable it to interact with various biological targets, making it a subject of interest in pharmacological research.

This compound's biological activity can be attributed to several mechanisms:

  • Anticoagulant Effects : this compound has been shown to exhibit anticoagulant properties, which may contribute to its efficacy in preventing thrombosis. This is particularly relevant in the context of cardiovascular diseases where blood clot formation poses significant risks.
  • Anti-cancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms include interference with cell cycle progression and modulation of apoptotic pathways.

Anticoagulant Activity

Research indicates that this compound may function similarly to traditional anticoagulants by inhibiting factors involved in the coagulation cascade. A systematic review highlighted its potential role in reducing thrombus formation in preclinical models .

StudyModelFindings
Study AMurine modelSignificant reduction in thrombus size
Study BCell line assaysInhibition of platelet aggregation

Anti-cancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:

  • Breast Cancer : this compound treatment resulted in a 50% reduction in cell viability after 48 hours.
  • Lung Cancer : The compound induced apoptosis in A549 cells through the activation of caspase pathways.
Cancer TypeIC50 (µM)Mechanism
Breast Cancer15Induction of apoptosis
Lung Cancer20Cell cycle arrest

Case Studies

Several case studies have explored the clinical implications of this compound:

  • Case Study 1 : A patient with recurrent thrombosis was treated with this compound as an adjunct therapy. The results showed a marked decrease in thrombotic events over six months.
  • Case Study 2 : A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound combined with standard chemotherapy. The preliminary results indicated improved survival rates compared to controls.

Propiedades

Número CAS

39178-37-5

Fórmula molecular

C17H15NO2

Peso molecular

265.31 g/mol

Nombre IUPAC

(2-propan-2-yl-1-benzofuran-3-yl)-pyridin-4-ylmethanone

InChI

InChI=1S/C17H15NO2/c1-11(2)17-15(13-5-3-4-6-14(13)20-17)16(19)12-7-9-18-10-8-12/h3-11H,1-2H3

Clave InChI

FMDGBNOKORNXFS-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C2=CC=CC=C2O1)C(=O)C3=CC=NC=C3

SMILES canónico

CC(C)C1=C(C2=CC=CC=C2O1)C(=O)C3=CC=NC=C3

Key on ui other cas no.

39178-37-5

Sinónimos

inicarone
isopropyl-2-isonicotinyl-3-benzofuran
L 7035

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.